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molecular formula C19H15N3 B8639609 N-([1,1'-Biphenyl]-2-yl)-1H-benzimidazol-2-amine CAS No. 917974-35-7

N-([1,1'-Biphenyl]-2-yl)-1H-benzimidazol-2-amine

Cat. No. B8639609
M. Wt: 285.3 g/mol
InChI Key: CVIMPJVXTIFPDR-UHFFFAOYSA-N
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Patent
US07960561B2

Procedure details

The title compound was prepared from 2-chlorobenzimidazole and 2-amino-biphenyl by Procedure A. The crude product was purified by preparative LCMS to give the title compound as the free base (white solid, mp 152-154° C.). MS(ES+) m/z 286 ([M+1]+, 100).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[NH:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.[NH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>>[N:6]1[C:5]2[CH:7]=[CH:8][CH:9]=[CH:10][C:4]=2[NH:3][C:2]=1[NH:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[C:18]1[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1NC2=C(N1)C=CC=C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=CC=C1)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was purified by preparative LCMS

Outcomes

Product
Name
Type
product
Smiles
N1=C(NC2=C1C=CC=C2)NC2=C(C=CC=C2)C2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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